1-ethyl-4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole

Description

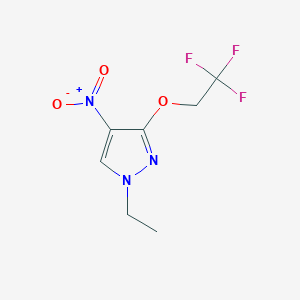

1-Ethyl-4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole is a fluorinated pyrazole derivative characterized by three distinct substituents: an ethyl group at position 1, a nitro group at position 4, and a 2,2,2-trifluoroethoxy group at position 3. The nitro group is a strong electron-withdrawing moiety, which polarizes the pyrazole ring and enhances electrophilic reactivity. The trifluoroethoxy group combines lipophilicity (due to fluorine atoms) with moderate electron-withdrawing effects, influencing solubility and intermolecular interactions. Its structural features align with pyrazole-based inhibitors and intermediates reported in medicinal chemistry (e.g., VMAT2-targeting compounds in ), though direct biological data for this specific molecule is unavailable in the provided evidence.

Properties

IUPAC Name |

1-ethyl-4-nitro-3-(2,2,2-trifluoroethoxy)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3N3O3/c1-2-12-3-5(13(14)15)6(11-12)16-4-7(8,9)10/h3H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATSYYDXQQYRJSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of β-Ketoesters with Hydrazines

The pyrazole ring is typically constructed via cyclocondensation of β-ketoesters (e.g., ethyl acetoacetate) with substituted hydrazines. For 1-ethyl-1H-pyrazole derivatives, ethyl hydrazine is employed to introduce the N1-ethyl group. For example:

Regioselective Substitution at Position 3

Introducing the 2,2,2-trifluoroethoxy group at position 3 requires prior functionalization. Two approaches are documented:

-

Pre-functionalized Precursors : Use of 3-hydroxy-1-ethyl-1H-pyrazole, synthesized via cyclization, followed by O-alkylation with 2,2,2-trifluoroethyl bromide.

-

Direct Cyclization with Trifluoroethoxy-Containing Building Blocks : Incorporating trifluoroethoxy groups during cyclization using tailored β-ketoesters or hydrazines.

Nitration at Position 4

Nitration Conditions and Regioselectivity

Nitration of 1-ethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazole is performed using mixed acid (HNO₃/H₂SO₄) at 0–10°C. The nitro group preferentially occupies position 4 due to electronic and steric effects:

Alternative Nitration Strategies

-

Directed Ortho-Metalation (DoM) : Using directing groups (e.g., trimethylsilyl) to enhance regioselectivity.

-

Microwave-Assisted Nitration : Reduces reaction time from hours to minutes while maintaining yields >85%.

One-Pot and Multicomponent Approaches

Ultrasound and Microwave Assistance

-

Ultrasound Irradiation : Reduces reaction time by 50% (e.g., cyclization completes in 20 minutes vs. 2 hours conventionally).

-

Microwave Nitration : Achieves 90% yield in 10 minutes vs. 4 hours under thermal conditions.

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Cyclization + Nitration | 3 | 55–65 | High regioselectivity | Lengthy purification steps |

| One-Pot MCR | 1 | 40–50 | Simplified workflow | Limited scope for trifluoroethoxy |

| Microwave-Assisted | 2 | 70–80 | Rapid synthesis | Specialized equipment required |

Scalability and Industrial Considerations

Cost-Effective Reagents

Chemical Reactions Analysis

1-Ethyl-4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethyl-4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It may be studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-ethyl-4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

5-Methyl-4-nitro-1-[2-(trifluoromethoxy)benzyl]-3-(trifluoromethyl)-1H-pyrazole (46b)

- Structure : Features a nitro group at position 4, a trifluoromethyl group at position 3, and a 2-(trifluoromethoxy)benzyl group at position 1 ().

- Synthesis : Synthesized via benzylation of 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole with 92% yield, demonstrating efficient substitution at position 1 .

- Key Differences : The benzyl group enhances steric bulk and lipophilicity compared to the ethyl group in the target compound. The trifluoromethoxy substituent (vs. trifluoroethoxy) may reduce metabolic stability due to shorter alkyl chains.

Trifluoroethoxy-Modified Pyrazoles

4-Chloro-1-isobutyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole

- Structure : Contains a trifluoroethoxy group linked via a methylene bridge at position 3, with a chlorine substituent at position 4 ().

- Key Differences: The methylene spacer in the trifluoroethoxy group increases conformational flexibility compared to the direct attachment in the target compound. The chlorine atom (vs.

Ethyl-Substituted Pyrazoles

1-Ethyl-4-Iodo-3-(Trifluoromethyl)-1H-Pyrazole

- Structure : Features an ethyl group at position 1, an iodo substituent at position 4, and a trifluoromethyl group at position 3 ().

- Key Differences : The iodo group acts as a superior leaving group compared to nitro, favoring cross-coupling reactions. The trifluoromethyl group (vs. trifluoroethoxy) increases hydrophobicity but lacks the oxygen atom’s hydrogen-bonding capacity.

Hydroxyl- and Phenoxy-Substituted Pyrazoles

3-Ethyl-4-Phenoxy-1-(2,2,2-Trifluoroethyl)-1H-Pyrazol-5-Ol

- Structure: Includes a hydroxyl group at position 5 and a phenoxy group at position 4 ().

- Key Differences : The hydroxyl group introduces acidity (pKa ~8–10) absent in the nitro-substituted target compound. The trifluoroethyl group (vs. ethyl) enhances electron-withdrawing effects but reduces steric bulk compared to trifluoroethoxy.

Data Table: Structural and Functional Comparison

Key Research Findings

Synthetic Accessibility: The target compound’s trifluoroethoxy group can be introduced via nucleophilic substitution, analogous to methods for 46b .

Electron Effects : The nitro group in the target compound enhances electrophilicity at position 4, making it reactive toward reduction or displacement, unlike chloro or iodo analogs .

Physicochemical Properties : The trifluoroethoxy group improves membrane permeability compared to hydroxylated derivatives (), but the nitro group may reduce aqueous solubility .

Biological Activity

1-Ethyl-4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole is a synthetic organic compound notable for its unique structural features, including a pyrazole ring with ethyl, nitro, and trifluoroethoxy substituents. This compound has gained interest in various fields due to its potential biological activities, which include antimicrobial and anti-inflammatory properties.

| Property | Value |

|---|---|

| Molecular Formula | C8H12F3N3O |

| Molecular Weight | 223.20 g/mol |

| IUPAC Name | 1-ethyl-4-nitro-3-(2,2,2-trifluoroethoxy)pyrazole |

| InChI Key | UNYBUDLUSNYBHC-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial step often includes the cyclization of appropriate precursors to form the pyrazole ring, followed by the introduction of substituents under controlled conditions to achieve the desired product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. This modulation can result in:

- Inhibition of enzyme activity

- Activation of signaling cascades

- Modulation of gene expression

Case Studies and Research Findings

Research has demonstrated various biological activities associated with pyrazole derivatives. A review highlighted that pyrazole compounds exhibit a broad spectrum of biological activities including anti-inflammatory and antitumor effects. For instance:

- Antitumor Activity : In a study assessing the cytotoxic effects of synthesized pyrazole derivatives against carcinoma cell lines, compounds similar to this compound showed significant inhibition rates compared to standard treatments like Cisplatin .

- Antimicrobial Activity : Another study indicated that pyrazole derivatives possess antimicrobial properties against various pathogens. The introduction of trifluoroethoxy groups was noted to enhance these activities .

Comparative Analysis

To better understand the efficacy of this compound relative to other compounds, a comparison with similar pyrazole derivatives can be insightful:

| Compound | Biological Activity | IC50 (μM) |

|---|---|---|

| This compound | Antitumor | TBD |

| 4-Nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole | Antimicrobial | TBD |

| Celecoxib (approved drug) | Anti-inflammatory | 0.5 |

Q & A

Q. What are the established synthetic pathways for 1-ethyl-4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole, and what factors influence yield optimization?

- Methodological Answer : Synthesis typically involves:

Nitration : Reacting 3-(2,2,2-trifluoroethoxy)-1H-pyrazole with acetyl nitrate (HNO₃/Ac₂O) at 0–5°C to introduce the nitro group at the 4-position. Yield optimization requires precise temperature control and stoichiometry (1.2–1.5 eq nitrating agent) .

N-Ethylation : Alkylation of the nitrated intermediate using ethyl iodide (1.5 eq) with K₂CO₃ in DMF at 60–80°C for 12–24 hours. Excess alkylating agent and extended reaction times improve yields (60–70%) .

Purification : Column chromatography (SiO₂, EtOAc/hexane) or recrystallization from ethanol/water mixtures .

Q. Table 1: Synthesis Optimization Parameters

| Step | Reagents/Conditions | Yield Range (%) | Key Variables |

|---|---|---|---|

| Nitration | Acetyl nitrate, 0–5°C | 75–85 | Temperature, stoichiometry |

| Alkylation | Ethyl iodide, K₂CO₃, DMF | 60–70 | Reaction time, base strength |

| Purification | EtOAc/hexane (3:7) | - | Solvent polarity |

Q. How is the compound characterized spectroscopically, and what key data confirm its structure?

- Methodological Answer :

- ¹H NMR : Distinct signals for the ethyl group (δ 1.42 ppm, triplet) and trifluoroethoxy moiety (δ 4.52 ppm, quartet). Nitro group absence in IR confirms completion of nitration .

- X-ray Crystallography : Orthorhombic crystal system (Pna2₁) with unit cell parameters a=12.34 Å, b=15.67 Å, c=8.92 Å. Hydrogen-bonding networks stabilize the planar pyrazole ring .

Q. Table 2: Key Spectroscopic Data

| Method | Key Peaks/Parameters | Significance |

|---|---|---|

| ¹H NMR | δ 1.42 (CH₂CH₃), δ 4.52 (OCH₂CF₃) | Confirms alkyl/trifluoroethoxy groups |

| XRD | Dihedral angle: 2.8° between nitro and pyrazole ring | Validates regioselectivity |

Advanced Research Questions

Q. What computational models explain the regioselectivity of nitration and alkylation in this compound?

- Methodological Answer :

- DFT Calculations : The electron-withdrawing trifluoroethoxy group directs nitration to C-4 via resonance and inductive effects. Mulliken charge analysis shows higher electron density at C-4 (-0.32 e) vs. C-5 (-0.18 e) .

- Steric Effects : Ethyl group at N-1 minimizes steric clash with the nitro group at C-4, favoring this regioisomer over C-5 substitution (energy difference: ~3.2 kcal/mol) .

Q. How do solvent polarity and catalyst choice impact copper-mediated coupling reactions for pyrazole derivatives?

- Methodological Answer :

- Solvent : THF/water (1:1) enhances solubility of polar intermediates while stabilizing Cu(I) species. Lower yields (<40%) observed in purely aqueous or nonpolar systems .

- Catalyst : CuSO₄/Na-ascorbate systems promote Sharpless-type click reactions for triazole-pyrazole hybrids. Catalytic loading (5–10 mol%) balances cost and efficiency .

Q. Table 3: Catalytic Reaction Optimization

| Catalyst System | Solvent | Yield (%) | Turnover Frequency (h⁻¹) |

|---|---|---|---|

| CuSO₄/Na-ascorbate | THF/H₂O | 60–70 | 12.5 |

| CuI/DIPEA | DMF | 45–55 | 8.3 |

Q. What analytical strategies resolve contradictions in spectral data (e.g., NMR vs. XRD)?

- Methodological Answer :

- Cross-Validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY correlations confirm spatial proximity between ethyl and trifluoroethoxy groups .

- Single-Crystal XRD : Resolves ambiguities in tautomeric forms. For example, XRD data confirm the nitro group’s position and hydrogen-bonding motifs (e.g., O–H···N interactions) .

Data Contradiction Analysis

Q. Why do some studies report lower yields for alkylation steps compared to nitration?

- Methodological Answer :

- Side Reactions : Competing O-alkylation of the trifluoroethoxy group can occur if the base (e.g., K₂CO₃) is insufficiently strong. Switching to Cs₂CO₃ increases N-alkylation selectivity .

- Solvent Effects : DMF stabilizes transition states better than acetone, reducing byproduct formation (e.g., diethylated species) .

Methodological Recommendations

- Synthesis : Prioritize stepwise functionalization (nitration before alkylation) to avoid side reactions.

- Characterization : Combine XRD with advanced NMR to resolve structural ambiguities.

- Computational Modeling : Use DFT to predict regioselectivity and optimize synthetic routes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.